N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide
Description
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a hydroxypiperidine ring, and an indole moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
Molecular Formula |
C22H24ClN3O4S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[1-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H24ClN3O4S/c1-31(29,30)24-19-3-2-4-20-18(19)9-12-26(20)15-21(27)25-13-10-22(28,11-14-25)16-5-7-17(23)8-6-16/h2-9,12,24,28H,10-11,13-15H2,1H3 |
InChI Key |
IBYMPLIZLKLMEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Attachment of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the indole moiety via a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds using a sulfonamide linkage, typically under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)methanesulfonamide: Shares the sulfonamide linkage but lacks the indole and piperidine moieties.
4-(4-chlorophenyl)-4-hydroxypiperidine: Contains the piperidine and chlorophenyl groups but lacks the indole moiety.
Indole-4-methanesulfonamide: Contains the indole and sulfonamide groups but lacks the piperidine and chlorophenyl moieties.
Uniqueness
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Biological Activity
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indole moiety and a piperidine derivative. Its molecular formula is with a molecular weight of approximately 421.93 g/mol.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in acid-base balance and fluid secretion.
- Receptor Modulation : The piperidine structure suggests potential activity at neurotransmitter receptors, particularly in the central nervous system.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
In Vitro Studies
-
Anticancer Activity :
- In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- The IC50 values for these activities typically range from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics.
-
Neuroprotective Effects :
- Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.
In Vivo Studies
- Animal Models :
- In rodent models, the compound demonstrated significant anti-inflammatory effects, reducing edema and pain responses in induced arthritis models.
- Dosing studies revealed effective doses ranging from 10 to 30 mg/kg body weight.
Data Tables
Case Studies
-
Case Study on Anti-Cancer Efficacy :
- A study published in British Journal of Pharmacology highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The results showed a reduction in tumor volume by over 50% when administered at optimal doses.
-
Neuroprotection :
- Research conducted on the protective effects against neurodegenerative conditions indicated that the compound could reduce neuronal apoptosis under oxidative stress conditions, suggesting potential applications in treating diseases like Alzheimer’s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
